2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxyl group, and a carboxylic acid group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and purification methods is optimized to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and distillation are commonly employed in the purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of 1-(4-chlorophenyl)-5-oxo-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-(4-Chlorophenyl)-5-aminopyrazole-4-carboxylic acid
- 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness: The presence of the hydroxyl group at the 5-position and the carboxylic acid group at the 4-position makes 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
By understanding the synthesis, reactions, applications, and mechanism of action of 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid, researchers can further explore its potential in various fields of science and industry.
Properties
CAS No. |
786727-17-1 |
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Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-9(14)8(5-12-13)10(15)16/h1-5,12H,(H,15,16) |
InChI Key |
CEROUZOWVJVYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)C(=O)O)Cl |
Origin of Product |
United States |
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